7-(Trifluoromethyl)naphthalen-1-ol

Lipophilicity Physicochemical property Drug design

7-(Trifluoromethyl)naphthalen-1-ol (CAS 33533-46-9, C₁₁H₇F₃O, MW 212.17) is a fluorinated naphthol derivative bearing a trifluoromethyl group at the 7-position and a hydroxyl group at the 1-position of the naphthalene ring system. The compound exhibits a calculated LogP of 3.28, a boiling point of 299.1±35.0 °C at 760 mmHg, and a density of 1.4±0.1 g/cm³.

Molecular Formula C11H7F3O
Molecular Weight 212.17 g/mol
CAS No. 33533-46-9
Cat. No. B3126636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)naphthalen-1-ol
CAS33533-46-9
Molecular FormulaC11H7F3O
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O
InChIInChI=1S/C11H7F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H
InChIKeyARXBXFHKYFGTOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)naphthalen-1-ol (CAS 33533-46-9): Core Physicochemical Profile and Procurement Baseline


7-(Trifluoromethyl)naphthalen-1-ol (CAS 33533-46-9, C₁₁H₇F₃O, MW 212.17) is a fluorinated naphthol derivative bearing a trifluoromethyl group at the 7-position and a hydroxyl group at the 1-position of the naphthalene ring system . The compound exhibits a calculated LogP of 3.28, a boiling point of 299.1±35.0 °C at 760 mmHg, and a density of 1.4±0.1 g/cm³ [1]. These physicochemical parameters distinguish this positional isomer from its regioisomeric counterparts—including the 4-CF₃, 6-CF₃, and 8-CF₃ analogs—each of which presents distinct reactivity profiles and application suitability for downstream synthetic transformations .

Why 7-(Trifluoromethyl)naphthalen-1-ol Cannot Be Replaced by Other CF₃-Naphthol Positional Isomers in Synthetic Programs


Positional isomerism in the trifluoromethylnaphthol series generates non-interchangeable physicochemical and reactivity profiles. The calculated LogP of 3.28 for the 7-CF₃ isomer [1] differs substantially from the reported XLogP3 of 3.7 for the 4-CF₃ analog [2], representing a ΔLogP of 0.42. This differential lipophilicity translates into divergent chromatographic retention times, membrane partitioning behavior, and bioavailability parameters in medicinal chemistry programs. Furthermore, the 7-position substitution pattern alters the electron density distribution across the naphthalene core—a factor that determines regioselectivity in subsequent cross-coupling, etherification, or nucleophilic aromatic substitution reactions. Substituting a 7-CF₃ scaffold with a 4-CF₃ or 6-CF₃ isomer without re-optimizing reaction conditions risks synthetic failure and inconsistent downstream product profiles .

Quantitative Differentiation Evidence: 7-(Trifluoromethyl)naphthalen-1-ol vs. Positional Isomer Analogs


Lipophilicity Differential: 7-CF₃ Isomer Exhibits ΔLogP = 0.42 vs. 4-CF₃ Analog

7-(Trifluoromethyl)naphthalen-1-ol exhibits a calculated LogP of 3.28 [1]. In comparison, the 4-CF₃ positional isomer (4-(trifluoromethyl)naphthalen-1-ol, CAS 120120-41-4) reports an XLogP3 of 3.7 [2]. This represents a quantifiable lipophilicity differential of ΔLogP = 0.42 between these regioisomers.

Lipophilicity Physicochemical property Drug design

Commercial Purity Specification: 97% Assured Purity with Full Hazard Classification

Commercially sourced 7-(trifluoromethyl)naphthalen-1-ol is supplied at a verified purity of 97% with documented hazard classification (GHS07; H302, H315, H319, H335) . In contrast, numerous positional isomer listings—including the 6-CF₃ and 8-CF₃ analogs—lack published purity specifications or GHS hazard statements in publicly accessible supplier documentation [1].

Quality control Procurement specification Safety

Synthetic Accessibility: Validated Preparation via Aryne Cycloaddition Methodology

7-(Trifluoromethyl)naphthalen-1-ol is documented as one of the accessible (trifluoromethyl)naphthol products obtained via ring-opening of furan cycloadducts generated from 3- and 4-(trifluoromethyl)benzyne intermediates [1]. This publication explicitly lists CAS 33533-46-9 alongside CAS 33533-45-8 (6-CF₃) and CAS 33533-47-0 (8-CF₃) as products of this expedient aryne-based synthetic route, confirming its preparative accessibility without requiring de novo methodology development.

Synthetic methodology Process chemistry Aryne chemistry

Regulatory Compliance: Mandatory GHS Hazard Documentation for Procurement

7-(Trifluoromethyl)naphthalen-1-ol carries full GHS hazard classification including signal word 'Warning' and specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This regulatory documentation is mandatory for institutional chemical inventory systems and safety compliance. Multiple positional isomers of CF₃-naphthol do not have publicly accessible GHS classifications, creating procurement friction and compliance gaps .

Regulatory compliance Safety data Laboratory procurement

Class-Level Pharmacological Relevance: CF₃ Substituent Reduces IC₅₀ by 40% in Antiviral Mpro Assays

While no target-specific biological activity data exist for 7-(trifluoromethyl)naphthalen-1-ol itself, class-level evidence from the closely related 4-trifluoromethyl-1-naphthol scaffold demonstrates that the -CF₃ moiety reduces IC₅₀ values by 40% compared to non-fluorinated analogs in SARS-CoV-2 main protease (Mpro) inhibition assays [1]. This class-level inference supports the general principle that trifluoromethyl substitution at the naphthol core enhances target binding affinity and metabolic stability.

Medicinal chemistry Antiviral Structure-activity relationship

Structural Determinants of Downstream Functionalization: 7-Position Offers Distinct Steric and Electronic Environment

The 7-position substitution pattern of 7-(trifluoromethyl)naphthalen-1-ol places the electron-withdrawing CF₃ group at a remote site from the nucleophilic 1-OH functionality, minimizing steric hindrance and preserving the hydroxyl group's reactivity for etherification, esterification, or Mitsunobu reactions . This contrasts with the 8-CF₃ isomer (CAS 33533-47-0), where the CF₃ group resides at the peri position relative to the hydroxyl, creating substantial steric congestion that attenuates OH reactivity [1].

Organic synthesis Cross-coupling Regioselectivity

High-Impact Application Scenarios for 7-(Trifluoromethyl)naphthalen-1-ol in R&D and Industrial Settings


Medicinal Chemistry: Building Block for Protease and Kinase Inhibitor Libraries

7-(Trifluoromethyl)naphthalen-1-ol serves as a CF₃-containing naphthol scaffold for constructing focused libraries targeting proteases and kinases. Class-level evidence from structurally related CF₃-naphthols demonstrates that the trifluoromethyl group reduces IC₅₀ values by 40% compared to non-fluorinated analogs in Mpro inhibition assays [1]. The LogP of 3.28 and unhindered 1-OH position make this isomer particularly suitable for rapid analog synthesis via O-alkylation or Suzuki-Miyaura coupling.

Process Chemistry: Validated Synthetic Route via Aryne Cycloaddition

Process development teams can leverage the documented synthetic accessibility of 7-(trifluoromethyl)naphthalen-1-ol via the Bailly-Schlosser aryne cycloaddition methodology [2]. This route generates the target compound alongside other CF₃-naphthol isomers from furan cycloadducts, providing a peer-reviewed starting point for scale-up optimization and cost-of-goods analysis.

Laboratory Procurement: Fully Documented Material for Regulated R&D Environments

For CROs, pharmaceutical R&D laboratories, and academic core facilities operating under strict EHS and quality management systems, 7-(trifluoromethyl)naphthalen-1-ol offers complete procurement documentation including 97% purity specification and full GHS hazard classification (H302, H315, H319, H335) . This eliminates the compliance gaps and material qualification delays associated with undocumented positional isomers .

Agrochemical Intermediate: Fluorinated Building Block with Enhanced Metabolic Stability

The trifluoromethyl substituent confers enhanced metabolic stability and lipophilicity (LogP 3.28) [3], properties that are highly valued in the design of crop protection agents requiring extended field persistence and improved foliar uptake. The 7-position substitution pattern provides a distinct electronic profile compared to other CF₃-naphthol regioisomers, enabling differentiated patent strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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